Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H16ClN3O2 and a molecular weight of 269.73 g/mol . This compound is known for its unique structure, which includes a benzyl group, a carbamimidoyl group, and a cyclopropyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Benzyl chloroformate+1-carbamimidoylcyclopropane→Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce cyclopropylcarbamate derivatives .
Scientific Research Applications
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopropyl and carbamimidoyl groups.
Cyclopropyl carbamate: Contains the cyclopropyl group but lacks the benzyl and carbamimidoyl groups.
Carbamimidoyl derivatives: Compounds with similar carbamimidoyl groups but different substituents.
Uniqueness
Benzyl (1-carbamimidoylcyclopropyl)carbamate hydrochloride is unique due to its combination of benzyl, carbamimidoyl, and cyclopropyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C12H16ClN3O2 |
---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
benzyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,13,14)(H,15,16);1H |
InChI Key |
SWQOMKOMBBRKEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.